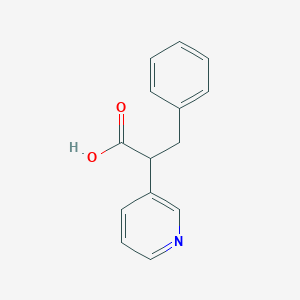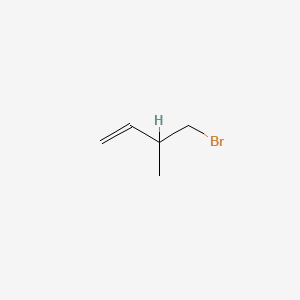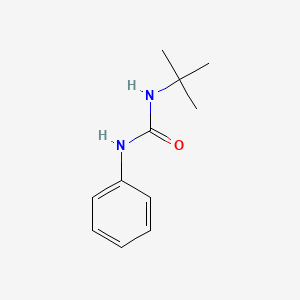
3-phenyl-2-(pyridin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-2-(pyridin-3-yl)propanoic acid, also known as 3-phenyl-2-pyridylpropanoic acid or 3-PPA, is a naturally occurring organic compound with a wide range of applications in research and laboratory experiments. It is a white crystalline solid with a melting point of about 150 °C and a boiling point of about 360 °C. 3-PPA is used in a variety of scientific research applications, including its use as a reagent for the synthesis of other compounds, as a catalyst for biochemical reactions, and as a pharmaceutical agent.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 3-phenyl-2-(pyridin-3-yl)propanoic acid involves the reaction of pyridine-3-carbaldehyde with phenylacetic acid in the presence of a suitable catalyst to form 3-phenyl-2-(pyridin-3-yl)propanal, which is then oxidized to the desired product using an oxidizing agent such as potassium permanganate or chromium trioxide.
Starting Materials
Pyridine-3-carbaldehyde, Phenylacetic acid, Catalyst, Oxidizing agent
Reaction
Step 1: Pyridine-3-carbaldehyde and phenylacetic acid are mixed together in the presence of a suitable catalyst, such as p-toluenesulfonic acid or trifluoroacetic acid., Step 2: The mixture is heated under reflux for several hours, until the reaction is complete., Step 3: The resulting 3-phenyl-2-(pyridin-3-yl)propanal is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide., Step 4: The reaction mixture is stirred at room temperature until the desired product, 3-phenyl-2-(pyridin-3-yl)propanoic acid, is obtained., Step 5: The product is purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-PPA has a wide range of applications in scientific research due to its unique properties. It is used as a reagent for the synthesis of other compounds, as a catalyst for biochemical reactions, and as a pharmaceutical agent. It has been used to synthesize a variety of compounds, including heterocyclic compounds, amino acids, and peptides. It has also been used as a catalyst for the synthesis of polymers, and as a reagent for the synthesis of other organic compounds. Additionally, 3-PPA has been used as a pharmaceutical agent in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.
Wirkmechanismus
The mechanism of action of 3-PPA is still not fully understood. However, it is believed that 3-PPA interacts with various proteins in the body, which can lead to changes in the activity of those proteins. In particular, 3-PPA has been shown to interact with certain enzymes, such as cytochrome P450, which can lead to changes in the activity of those enzymes. Additionally, 3-PPA has been shown to interact with certain receptors, such as the GABA receptor, which can lead to changes in the activity of those receptors.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-PPA are still being studied. However, it has been shown to have a variety of effects on the body, including the following:
1. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450.
2. It has been shown to inhibit the activity of certain receptors, such as the GABA receptor.
3. It has been shown to inhibit the activity of certain proteins, such as the protein kinase C.
4. It has been shown to inhibit the activity of certain hormones, such as cortisol.
5. It has been shown to have anti-inflammatory effects.
6. It has been shown to have anti-cancer effects.
7. It has been shown to have anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-PPA in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 3-PPA in laboratory experiments is that it is a relatively inexpensive reagent, making it a cost-effective choice for many experiments. Additionally, 3-PPA is relatively stable and can be stored for long periods of time without significant degradation.
However, there are also some limitations to the use of 3-PPA in laboratory experiments. One of the main limitations is that 3-PPA can be toxic in high concentrations, and can cause skin irritation and respiratory problems. Additionally, 3-PPA can react with certain chemicals, and can be difficult to remove from the reaction mixture.
Zukünftige Richtungen
Despite its wide range of applications, there are still many unanswered questions about the effects and mechanisms of action of 3-PPA. Future research should focus on better understanding the biochemical and physiological effects of 3-PPA, as well as its potential toxicity. Additionally, further research should focus on developing new synthesis methods for 3-PPA, as well as exploring new applications for the compound. Finally, further research should focus on developing better methods for the removal of 3-PPA from reaction mixtures, as well as exploring new ways to reduce its toxicity.
Eigenschaften
IUPAC Name |
3-phenyl-2-pyridin-3-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)13(12-7-4-8-15-10-12)9-11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFVJLMAJFGUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CN=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2-(pyridin-3-yl)propanoic acid | |
CAS RN |
212792-93-3 |
Source


|
| Record name | 3-phenyl-2-(pyridin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid)](/img/structure/B6603319.png)
![(1S,5R,7R)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6603324.png)
![2-amino-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B6603336.png)
![5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B6603341.png)
![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6603354.png)





![tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B6603392.png)
